2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol
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Overview
Description
2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol is a complex organic compound that features an imidazole ring, a phenyl group, and a phenol group. The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, which is known for its broad range of chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by further functionalization .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions that influence the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole-containing molecules such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Uniqueness
What sets 2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H19N3O |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol |
InChI |
InChI=1S/C19H19N3O/c1-14(11-16-12-20-13-21-16)22-19(15-7-3-2-4-8-15)17-9-5-6-10-18(17)23/h2-10,12-14,23H,11H2,1H3,(H,20,21)/t14-/m1/s1 |
InChI Key |
SBUFZXRNKJQHLD-CQSZACIVSA-N |
Isomeric SMILES |
C[C@H](CC1=CN=CN1)N=C(C2=CC=CC=C2)C3=CC=CC=C3O |
Canonical SMILES |
CC(CC1=CN=CN1)N=C(C2=CC=CC=C2)C3=CC=CC=C3O |
Origin of Product |
United States |
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